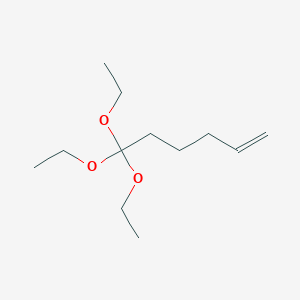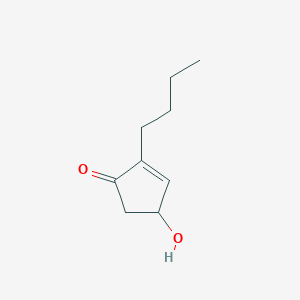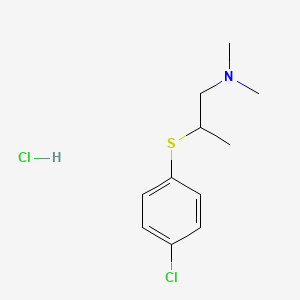![molecular formula C10H17NO3 B14505679 3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one CAS No. 64448-21-1](/img/structure/B14505679.png)
3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one is an organic compound that features a cyclohexenone core with an amino group substituted at the 3-position and a 2,2-dimethoxyethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohex-2-en-1-one with 2,2-dimethoxyethylamine under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition of the amine to the enone, followed by cyclization and dehydration steps.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. For example, the use of metal catalysts such as palladium or nickel can facilitate the hydrogenation and amination steps, leading to higher efficiency and lower production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to a saturated cyclohexanone derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-2-en-1-one: A simpler enone structure without the amino and dimethoxyethyl groups.
3-Amino-5,5-dimethyl-2-cyclohexen-1-one: A related compound with an amino group at the 3-position and dimethyl substitution at the 5-position.
2-Cyclohexen-1-one: Another enone with a similar core structure but lacking the amino and dimethoxyethyl groups.
Uniqueness
3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one is unique due to the presence of both the amino and 2,2-dimethoxyethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to simpler enone derivatives.
Propriétés
Numéro CAS |
64448-21-1 |
|---|---|
Formule moléculaire |
C10H17NO3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
3-(2,2-dimethoxyethylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C10H17NO3/c1-13-10(14-2)7-11-8-4-3-5-9(12)6-8/h6,10-11H,3-5,7H2,1-2H3 |
Clé InChI |
HQTXUVOAXGZDGW-UHFFFAOYSA-N |
SMILES canonique |
COC(CNC1=CC(=O)CCC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-(2-Methyl-4-octylphenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14505606.png)
![Oxepino[2,3-b]quinoxaline, 9-methoxy-](/img/structure/B14505617.png)
![4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile](/img/structure/B14505631.png)





![2-[3-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14505663.png)



![4-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B14505683.png)
